molecular formula C10H12F2O2 B6296257 [2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol CAS No. 2230481-25-9

[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol

Cat. No.: B6296257
CAS No.: 2230481-25-9
M. Wt: 202.20 g/mol
InChI Key: WJMWESRSHKVAON-UHFFFAOYSA-N
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Description

[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol: is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol typically involves the reaction of 2,4-difluorophenol with isopropyl bromide in the presence of a base to form the isopropoxy derivative. This intermediate is then subjected to a Grignard reaction with formaldehyde to introduce the methanol group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorinated positions, to form partially or fully hydrogenated derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: 2,4-Difluoro-3-(propan-2-yloxy)benzaldehyde or 2,4-Difluoro-3-(propan-2-yloxy)benzoic acid.

    Reduction: Partially or fully hydrogenated derivatives of the original compound.

    Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving fluorinated compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol is not fully elucidated, but it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

  • 2,4-Difluoro-3-(methoxy)phenylmethanol
  • 2,4-Difluoro-3-(ethoxy)phenylmethanol
  • 2,4-Difluoro-3-(butoxy)phenylmethanol

Uniqueness:

  • The isopropoxy group in [2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol provides a unique steric and electronic environment, influencing its reactivity and interactions compared to its methoxy, ethoxy, and butoxy analogs.
  • The presence of two fluorine atoms enhances its chemical stability and biological activity, distinguishing it from non-fluorinated counterparts.

Properties

IUPAC Name

(2,4-difluoro-3-propan-2-yloxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2/c1-6(2)14-10-8(11)4-3-7(5-13)9(10)12/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMWESRSHKVAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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